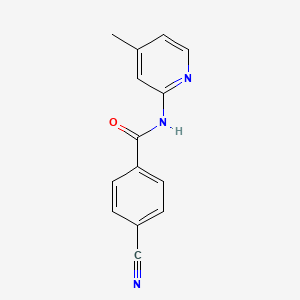![molecular formula C23H27NO6 B14910233 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14910233.png)
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound with a unique structure It features a cyclohexenone ring, a nitrophenyl group, and a cyclohexanedione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common method includes the condensation of 4-nitrobenzaldehyde with 2,4,4-trimethyl-2-cyclohexen-1-one in the presence of a base, followed by cyclization and oxidation reactions . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation . The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-chlorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
Uniqueness
The uniqueness of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione lies in its nitrophenyl group, which imparts distinct chemical and biological properties. The presence of the nitro group can enhance its reactivity and potential biological activities compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C23H27NO6 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(8-6-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-20,27H,9-12H2,1-4H3 |
Clave InChI |
BOKLYDRAFNRXJR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(CC(CC3=O)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


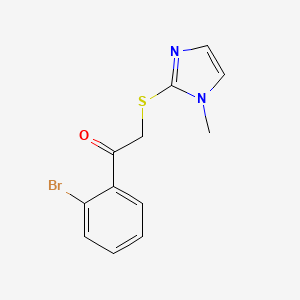
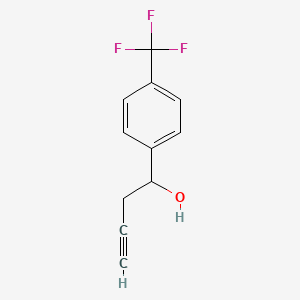
![N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B14910163.png)
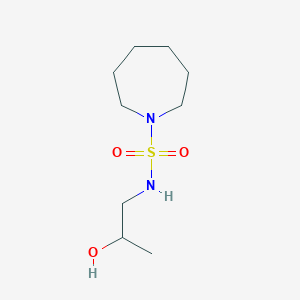

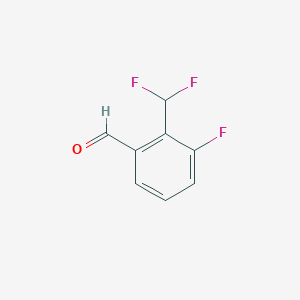
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride](/img/structure/B14910190.png)
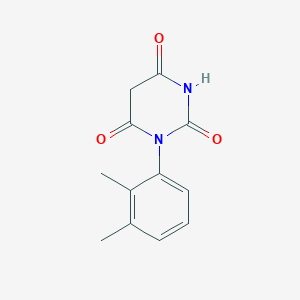
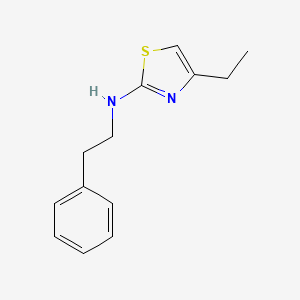
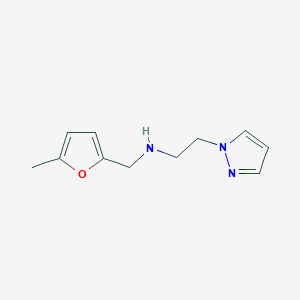
![7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B14910211.png)
![2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14910215.png)
